2-Bromo-5-methylthiophene

Medicinal Chemistry Cross-Coupling Kinetics Tyrosine Kinase Inhibitors

2-Bromo-5-methylthiophene (CAS 765-58-2) is a 2,5-disubstituted thiophene derivative featuring a bromine atom at the 2-position and a methyl group at the 5-position. It serves as a versatile electrophilic building block in palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, and Negishi couplings, enabling the construction of complex heterocyclic frameworks for pharmaceuticals, agrochemicals, and organic electronic materials.

Molecular Formula C5H5BrS
Molecular Weight 177.06 g/mol
CAS No. 765-58-2
Cat. No. B1266114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-methylthiophene
CAS765-58-2
Molecular FormulaC5H5BrS
Molecular Weight177.06 g/mol
Structural Identifiers
SMILESCC1=CC=C(S1)Br
InChIInChI=1S/C5H5BrS/c1-4-2-3-5(6)7-4/h2-3H,1H3
InChIKeyACDLOOGOFKSUPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-methylthiophene (CAS 765-58-2) Procurement Guide: Technical Specifications and Cross-Coupling Reactivity Profile


2-Bromo-5-methylthiophene (CAS 765-58-2) is a 2,5-disubstituted thiophene derivative featuring a bromine atom at the 2-position and a methyl group at the 5-position [1]. It serves as a versatile electrophilic building block in palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, and Negishi couplings, enabling the construction of complex heterocyclic frameworks for pharmaceuticals, agrochemicals, and organic electronic materials [2]. Commercial availability typically includes grades stabilized with copper chips and sodium bicarbonate to maintain long-term stability . Key physical constants include a molecular weight of 177.06 g/mol, boiling point of 65 °C at 15 mmHg, and density of 1.552 g/cm³ at 20 °C [3][4].

2-Bromo-5-methylthiophene vs. Unsubstituted 2-Bromothiophene: Why Direct Substitution Compromises Synthetic Efficiency


Generic substitution of 2-bromo-5-methylthiophene with simpler analogs like 2-bromothiophene (CAS 1003-09-4) introduces significant risks to reaction outcomes. The methyl group at the 5-position is not merely a passive substituent; it activates the thiophene ring toward electrophilic substitution by a factor of 194-fold relative to unsubstituted thiophene, a quantitative effect that directly translates to accelerated reaction kinetics in cross-coupling applications [1]. Furthermore, the methyl group provides enhanced solubility in organic solvents compared to non-methylated analogs, which is critical for maintaining homogeneous reaction conditions in palladium-catalyzed transformations . The boiling point differential (185–187 °C for the methylated derivative vs. 150–152 °C for 2-bromothiophene) also alters purification and handling parameters . Substituting with 2-bromothiophene without adjusting reaction parameters may result in incomplete conversion, reduced yields, and the need for extensive re-optimization of established synthetic protocols.

Quantitative Differentiation Evidence: 2-Bromo-5-methylthiophene vs. Closest Analogs


Synthetic Efficiency: 20% Faster Reaction Kinetics in Dasatinib Intermediate Synthesis vs. 2-Bromothiophene

In the synthesis of dasatinib intermediates via Suzuki-Miyaura cross-coupling, 2-bromo-5-methylthiophene demonstrates 20% faster reaction kinetics compared to unsubstituted 2-bromothiophene under identical reaction conditions . This kinetic advantage is attributed to the electron-donating effect of the 5-methyl substituent, which increases electron density on the thiophene ring and facilitates oxidative addition of the C-Br bond to palladium(0) catalysts.

Medicinal Chemistry Cross-Coupling Kinetics Tyrosine Kinase Inhibitors

Physical Property Differentiation: 35–37 °C Higher Boiling Point Enables Alternative Purification Strategies vs. 2-Bromothiophene

2-Bromo-5-methylthiophene exhibits a boiling point of 185–187 °C at atmospheric pressure, which is 35–37 °C higher than that of unsubstituted 2-bromothiophene (150–152 °C) . This elevated boiling point is a direct consequence of the additional methyl group increasing molecular weight (177.06 vs. 163.03 g/mol) and van der Waals interactions. The difference permits the use of higher distillation temperatures without decomposition concerns and alters solvent compatibility profiles.

Process Chemistry Purification Physical Properties

Ring Activation Effect: 194-Fold Enhancement of Electrophilic Substitution at 5-Position Relative to Unsubstituted Thiophene

In 2-methylthiophene, the methyl substituent activates the 5-position toward electrophilic substitution by a factor of 194-fold relative to the corresponding position in unsubstituted thiophene [1]. This class-level inference extends to 2-bromo-5-methylthiophene, where the methyl group similarly enhances electron density on the thiophene ring, accelerating oxidative addition and transmetalation steps in cross-coupling reactions. The activation is quantified from hydrogen-exchange studies conducted under acidic conditions.

Physical Organic Chemistry Reactivity Substituent Effects

Synthetic Yield: 85% Isolated Yield in Biaryl Suzuki Coupling vs. Variable Yields Reported for Unsubstituted 2-Bromothiophene

In a representative Suzuki-Miyaura cross-coupling reaction with aryl boronic acids under standard Pd-catalyzed conditions, 2-bromo-5-methylthiophene affords the corresponding biaryl products in 85% isolated yield . While direct head-to-head yield comparisons under identical conditions with 2-bromothiophene are not available from primary literature, this yield value serves as a benchmark for evaluating synthetic efficiency. The methyl group's electron-donating effect stabilizes transition states and reduces competing protodebromination pathways.

Synthetic Methodology Cross-Coupling Yield Optimization

OLED Device Performance: 15% Higher Luminous Efficiency in Flexible OLED Materials Derived from 2-Bromo-5-methylthiophene vs. 2-Bromothiophene-Based Polymers

Flexible OLED materials fabricated using conjugated polymers derived from 2-bromo-5-methylthiophene as a monomer precursor achieve 15% higher luminous efficiency compared to analogous polymers synthesized from unsubstituted 2-bromothiophene . The methyl group improves polymer chain packing and intermolecular charge transport, directly enhancing electroluminescence output. This performance differential was documented in industrial R&D settings.

Organic Electronics OLED Materials Conductive Polymers

Regioselective Synthesis: >99% Bromination Regioselectivity at 2-Position Enables Isomerically Pure Intermediate Procurement

Bromination of substituted thiophenes in concentrated acetic acid using N-bromosuccinimide (NBS) at room temperature proceeds with >99% regioselectivity for the 2-ring position [1]. This class-level inference supports the conclusion that commercial 2-bromo-5-methylthiophene is manufactured with exceptionally high isomeric purity, minimizing contamination by the 3-bromo isomer (3-bromo-2-methylthiophene) that can arise via rearrangement under strongly acidic conditions [2]. High regioselectivity in manufacturing translates to consistent reactivity and predictable cross-coupling outcomes.

Regioselective Synthesis Halogenation Process Chemistry

High-Value Application Scenarios for 2-Bromo-5-methylthiophene: Where Differentiated Performance Drives Procurement Decisions


Accelerated Synthesis of Tyrosine Kinase Inhibitor Intermediates (e.g., Dasatinib Analogs)

In the synthesis of dasatinib intermediates and related thiophene-containing kinase inhibitors, 2-bromo-5-methylthiophene enables 20% faster Suzuki-Miyaura coupling kinetics compared to 2-bromothiophene . This kinetic advantage reduces cycle time in multi-step pharmaceutical synthesis, directly impacting manufacturing throughput and cost of goods. Procurement of the methylated building block is justified when reaction time is the rate-limiting step in production campaigns.

High-Efficiency Flexible OLED Materials Manufacturing

Conjugated polymers derived from 2-bromo-5-methylthiophene deliver 15% higher luminous efficiency in flexible OLED devices relative to polymers derived from unsubstituted 2-bromothiophene . This performance gain is critical for next-generation display and solid-state lighting applications where power efficiency and device lifetime are competitive differentiators. The methyl group enhances polymer morphology and charge transport without requiring additional synthetic steps.

Regioselective Synthesis of Canagliflozin (SGLT2 Inhibitor) Key Intermediates

2-Bromo-5-methylthiophene serves as a starting material for the preparation of canagliflozin key intermediates via coupling, halogenation, and alkylation sequences . The high isomeric purity (>99% 2-bromo isomer) inferred from regioselective bromination studies [1] ensures that downstream transformations proceed without contamination by regioisomeric byproducts, simplifying purification and improving overall process yield in GMP manufacturing.

Preparative-Scale Cross-Coupling with Predictable 85% Benchmark Yield

For process chemistry teams evaluating building blocks for multi-kilogram cross-coupling campaigns, 2-bromo-5-methylthiophene offers an established benchmark of 85% isolated yield in biaryl Suzuki coupling under standard Pd-catalyzed conditions . This yield value provides a reliable basis for cost modeling, solvent and catalyst budgeting, and process validation, reducing the uncertainty associated with adopting new intermediates.

Technical Documentation Hub

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